Synthesis of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid: A Technical Guide for Drug Development Professionals
Synthesis of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid: A Technical Guide for Drug Development Professionals
An in-depth technical guide or whitepaper on the core.
Executive Summary: 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a substituted sulfonamide group, a common pharmacophore. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this key intermediate. We will delve into the causality behind experimental choices, from reaction setup to advanced purification strategies, ensuring a robust and reproducible protocol for researchers, scientists, and drug development professionals.
Introduction
Chemical Identity and Properties
4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is a specialized chemical intermediate. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid | [1] |
| CAS Number | 957062-69-0 | [1][2] |
| Molecular Formula | C₁₂H₁₁BClNO₄S | [1][2] |
| Molecular Weight | 311.6 g/mol | [1] |
Scientific Significance and Applications
The utility of this molecule stems from its dual functionality. The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] This allows for the facile introduction of the entire sulfamoylphenyl moiety into complex molecular architectures.
Simultaneously, the N-aryl sulfonamide fragment is a privileged scaffold in drug design, appearing in numerous antibacterial, diuretic, and anticancer agents. The presence of the 3-chloro substituent provides a specific electronic and steric profile that can be crucial for modulating target binding affinity. Therefore, this compound serves as a critical starting material for synthesizing novel pharmaceutical candidates and advanced organic materials.
Overview of the Synthetic Strategy
The most efficient and logical approach to synthesizing the target compound is through the formation of the sulfonamide bond. This strategy involves the reaction of a commercially available aminophenylboronic acid with a substituted benzenesulfonyl chloride. This route is advantageous due to the high reactivity of the sulfonyl chloride group towards the amino group and the ready availability of the starting materials.
Caption: High-level workflow for the synthesis of the target compound.
Synthetic Pathway and Mechanism
Proposed Reaction Scheme
The core of the synthesis is the nucleophilic substitution reaction between 4-aminophenylboronic acid and 3-chlorobenzenesulfonyl chloride, mediated by a non-nucleophilic base such as pyridine or triethylamine.
(Self-generated image of the chemical reaction)
Reaction: 4-Aminophenylboronic acid + 3-Chlorobenzenesulfonyl chloride → 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid
Mechanistic Causality
The reaction proceeds via a classical sulfonamide formation mechanism. The nitrogen atom of the amino group on 4-aminophenylboronic acid acts as a nucleophile, attacking the highly electrophilic sulfur atom of the 3-chlorobenzenesulfonyl chloride. The sulfonyl chloride is an excellent leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine. Pyridine is often chosen as it can serve as both the base and the solvent.
Detailed Experimental Protocol
Materials and Reagents
Proper reagent handling is critical. Sulfonyl chlorides are corrosive and moisture-sensitive and should be handled in a fume hood with appropriate personal protective equipment (PPE).[5]
| Reagent | CAS No. | MW ( g/mol ) | M.P. (°C) | Key Properties |
| 4-Aminophenylboronic acid | 22237-13-4 | 136.94 | ~170 (dec.) | Solid |
| 3-Chlorobenzenesulfonyl chloride | 2888-06-4 | 211.07 | 102-104°C/1 mmHg (b.p.) | Liquid, moisture-sensitive, corrosive[5] |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | -42 | Liquid, hygroscopic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | -96.7 | Volatile solvent |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 | N/A | Corrosive |
| Ethyl Acetate | 141-78-6 | 88.11 | -83.6 | Flammable solvent |
| Brine (Saturated NaCl aq.) | N/A | N/A | N/A | Aqueous solution |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-aminophenylboronic acid (5.0 g, 36.5 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous pyridine (50 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved. Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: Using pyridine as both solvent and base simplifies the reaction setup. Cooling to 0 °C helps to control the exothermicity of the reaction upon addition of the sulfonyl chloride.
-
-
Reagent Addition: While stirring vigorously at 0 °C, add 3-chlorobenzenesulfonyl chloride (8.5 g, 40.2 mmol, 1.1 equiv) dropwise via syringe over 15-20 minutes. A precipitate (pyridinium hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight) to ensure complete conversion.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v with 1% acetic acid) to observe the disappearance of the starting amine.
Work-up and Initial Isolation
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl (200 mL). This will neutralize the excess pyridine and precipitate the crude product.
-
Filtration: Stir the acidic mixture for 30 minutes, then collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (3 x 50 mL) to remove residual pyridinium salts, followed by a small amount of cold diethyl ether (2 x 20 mL) to aid in drying.
-
Drying: Dry the crude solid under high vacuum to obtain the crude 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid.
Purification of the Final Product
The Challenge of Purifying Boronic Acids
Arylboronic acids present unique purification challenges. They are known to adhere strongly to silica gel, making column chromatography often inefficient and leading to low recovery.[6][7] Furthermore, they can undergo spontaneous dehydration to form cyclic boroxine anhydrides, which can complicate analysis and subsequent reactions.
Recommended Purification: Acid-Base Extraction
A highly effective method for purifying boronic acids, especially those with acidic or basic handles, is through selective extraction. A patented process describes purifying boronic acids by forming a salt with a base, washing away neutral impurities, and then re-acidifying to precipitate the pure product.[8]
Caption: Purification workflow using acid-base extraction.
Protocol:
-
Dissolve the crude product in ethyl acetate (approx. 20 mL per gram of crude).
-
Transfer the solution to a separatory funnel and extract with 1M NaOH (aq) (3 x volume of organic layer). The target compound will deprotonate and move into the aqueous layer as its sodium salt.
-
Combine the aqueous layers, cool in an ice bath, and slowly acidify by adding 2M HCl (aq) with stirring until the pH is approximately 2.
-
A white precipitate of the pure boronic acid will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
Characterization and Quality Control
Analytical Techniques
Full characterization is essential to confirm the structure and purity of the final product. A combination of spectroscopic techniques should be employed.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are critical for structural elucidation.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (N-H, S=O, B-O).
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Expected Spectroscopic Data
While experimental data should always be acquired, the following table outlines the expected signals based on known chemical shift ranges for similar structures.[9][10]
| Technique | Expected Signals | Interpretation |
| ¹H NMR | δ 10.0-11.0 (s, 1H), δ 8.2 (s, 2H), δ 7.2-7.9 (m, 8H) | SO₂NH, B(OH)₂, Aromatic protons |
| ¹³C NMR | δ 120-145 | Aromatic carbons |
| ¹¹B NMR | δ 25-35 | Signal characteristic of an arylboronic acid |
| IR (cm⁻¹) | 3400-3200 (B-OH), 3300 (N-H), 1350 & 1160 (S=O) | Key functional group stretches |
| MS (ESI-) | m/z ≈ 310 [M-H]⁻ | Molecular ion peak |
Safety Considerations
-
3-Chlorobenzenesulfonyl chloride: This reagent is corrosive and reacts with water to release HCl gas.[5] Always handle in a fume hood and wear appropriate gloves, lab coat, and eye protection.
-
Pyridine: Flammable liquid with a strong, unpleasant odor. Work in a well-ventilated area.
-
Acids and Bases: Handle concentrated acids and bases with care, as they are corrosive.
Conclusion
The synthesis of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid can be reliably achieved through the base-mediated sulfonylation of 4-aminophenylboronic acid. The primary challenges lie not in the bond-forming reaction itself, but in the subsequent purification of the boronic acid product. By avoiding standard silica gel chromatography and employing a targeted acid-base extraction strategy, high purity material can be obtained efficiently. This robust protocol provides a clear and scalable pathway for producing this valuable intermediate, enabling further research and development in the pharmaceutical and materials science sectors.
References
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.American Chemical Society. (2022).
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.PharmaBlock. (2015).
- Purification of boronic acids? : r/chemistry.Reddit. (2017).
- Process for purification of boronic acid and its derivatives.Google Patents.
- How to purify boronic acids/boronate esters?
- 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid.
- Mastering Suzuki Coupling with High-Purity 4-Chlorophenylboronic Acid.NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
- Suzuki cross-coupling reaction.YouTube (Chem Help ASAP). (2020).
- Suzuki Cross Coupling Reaction.YouTube (Thermo Fisher Scientific). (2021).
- CAS NO. 957062-69-0 | 4-(N-(3-CHLOROPHENYL)SULFAMOYL)PHENYLBORONIC ACID.Arctom Scientific.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.National Institutes of Health (PMC). (2021).
- 4-Methoxyphenylboronic acid - Spectra.SpectraBase.
- 4-Chlorobenzenesulfonyl chloride 97%.Sigma-Aldrich.
- 3-Chlorobenzenesulfonyl chloride 97%.Sigma-Aldrich.
Sources
- 1. 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid | C12H11BClNO4S | CID 46738653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. 3-氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
